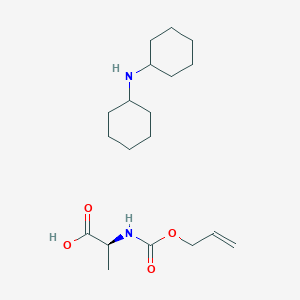
N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid: is a complex organic compound that combines a cyclohexylamine derivative with an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclohexylcyclohexanamine Synthesis
Starting Materials: Cyclohexylamine and cyclohexanone.
Reaction: Reductive amination using a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Conditions: Typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
-
(2S)-2-(prop-2-enoxycarbonylamino)propanoic Acid Synthesis
Starting Materials: L-alanine and allyl chloroformate.
Reaction: N-protection of L-alanine using allyl chloroformate in the presence of a base like triethylamine.
Conditions: Conducted in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processing: For precise control over reaction conditions and product purity.
Continuous Flow Synthesis: For large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically in acidic or basic aqueous solutions.
Products: Oxidized derivatives, such as ketones or carboxylic acids.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Inert atmosphere, often in anhydrous solvents.
Products: Reduced forms, such as alcohols or amines.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Often in the presence of a base or under reflux conditions.
Products: Substituted derivatives, such as halides or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Polymer Chemistry: Used in the production of specialized polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyclohexylamine moiety may interact with hydrophobic pockets, while the amino acid derivative can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with similar hydrophobic properties.
L-Alanine Derivatives: Compounds with similar amino acid backbones but different protecting groups.
Uniqueness
Structural Complexity: Combines features of both cyclohexylamine and amino acid derivatives, offering unique interaction profiles.
This compound’s unique combination of structural elements makes it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C7H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-4-12-7(11)8-5(2)6(9)10/h11-13H,1-10H2;3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t;5-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDONTOVXUGLIK-ZSCHJXSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583397 |
Source


|
| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115491-98-0 |
Source


|
| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

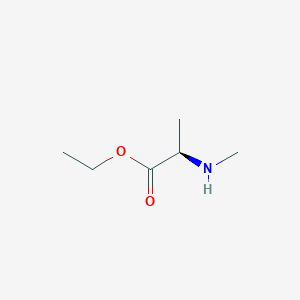
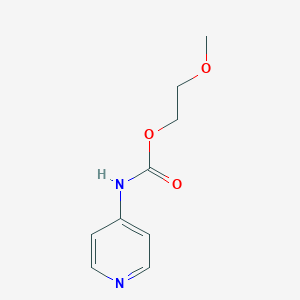
![6H-Pyrrolo[2,3-f]benzothiazol-6-one,2-amino-5,7-dihydro-7-methyl-(9CI)](/img/structure/B54387.png)
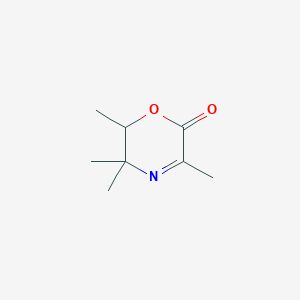
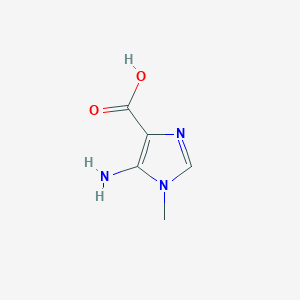
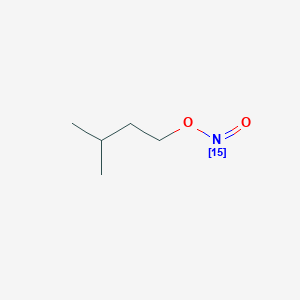
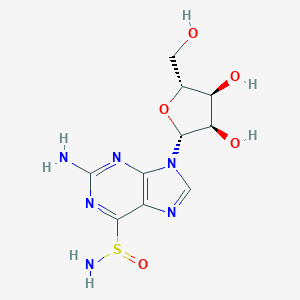
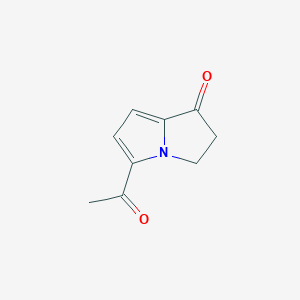
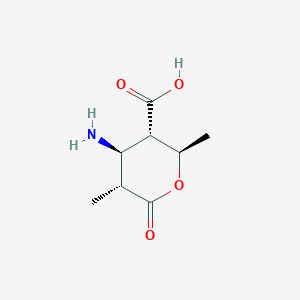
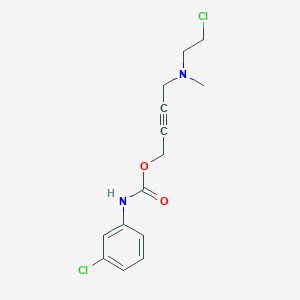
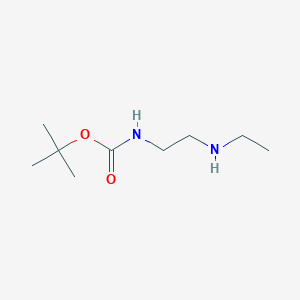
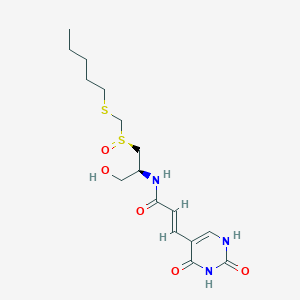
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
